2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
Overview
Description
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is a complex organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This compound is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of various substituents. Common reagents include pyrrole, aldehydes, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters. Purification steps, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxidation state of the central metal ion in metalloporphyrin complexes.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the porphyrin ring.
Scientific Research Applications
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for potential therapeutic applications, such as photodynamic therapy for cancer.
Industry: Utilized in the development of sensors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with molecular targets through its conjugated ring structure. It can bind to metal ions, facilitating redox reactions and electron transfer processes. The pathways involved depend on the specific application, such as catalysis or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hematoporphyrin: Another porphyrin derivative used in medical applications.
Chlorophyll: A natural porphyrin involved in photosynthesis.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments.
Uniqueness
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is unique due to its specific substituents and the ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over electronic and redox properties.
Properties
CAS No. |
126265-02-9 |
---|---|
Molecular Formula |
C44H58N6O42+ |
Molecular Weight |
734.9849 |
IUPAC Name |
Ethanaminium, 2,2'-((7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-diyl)bis((1-oxo-3,1-propanediyl)oxy))bis(N,N,N-trimethyl- |
InChI |
InChI=1S/C44H58N6O4/c1-13-31-27(3)35-23-36-29(5)33(15-17-43(51)53-21-19-49(7,8)9)41(47-36)26-42-34(16-18-44(52)54-22-20-50(10,11)12)30(6)38(48-42)25-40-32(14-2)28(4)37(46-40)24-39(31)45-35/h13-14,23-26,45,48H,1-2,15-22H2,3-12H3/q+2/b35-23-,36-23-,37-24-,38-25-,39-24-,40-25-,41-26-,42-26- |
InChI Key |
SZVCACWJGMWXEL-XGAKKYBISA-N |
SMILES |
CC1=C(CCC(OCC[N+](C)(C)C)=O)/C2=C/C3=C(CCC(OCC[N+](C)(C)C)=O)C(C)=C(N3)/C=C4C(C=C)=C(C)C(/C=C5C(C=C)=C(C)/C(N/5)=C/C1=N2)=N/4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PH 1008; PH1008; PH-1008 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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